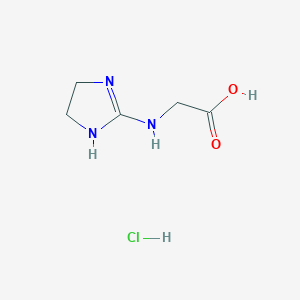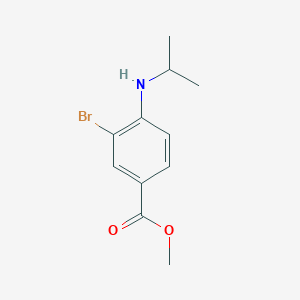
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is a chiral organosulfur compound It features a dioxathiolane ring, which is a five-membered ring containing two oxygen atoms and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and an oxidizing agent to introduce the sulfoxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dioxathiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted dioxathiolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane: Lacks the sulfoxide group.
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-sulfone: Contains a sulfone group instead of a sulfoxide.
Uniqueness
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is unique due to its specific stereochemistry and the presence of the sulfoxide group
Eigenschaften
Molekularformel |
C15H14O3S |
|---|---|
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19-/m0/s1 |
InChI-Schlüssel |
ACONWRLGPDTDKX-BUXKBTBVSA-N |
Isomerische SMILES |
C[C@H]1C(O[S@@](=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide](/img/structure/B13722105.png)
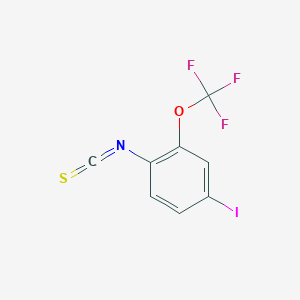
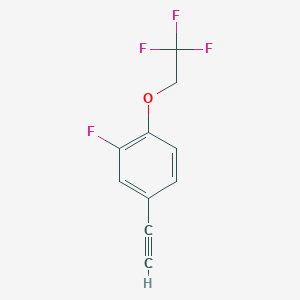
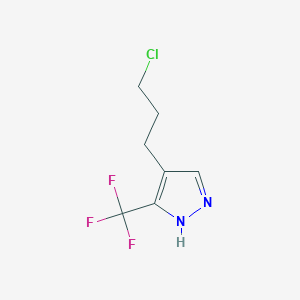
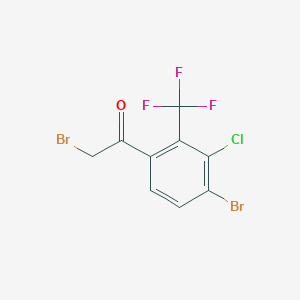
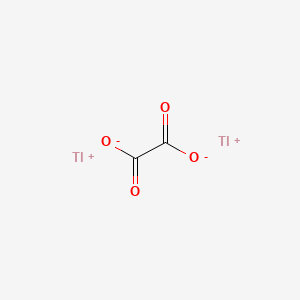
![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)
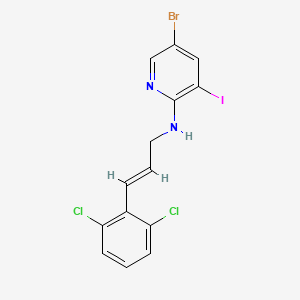
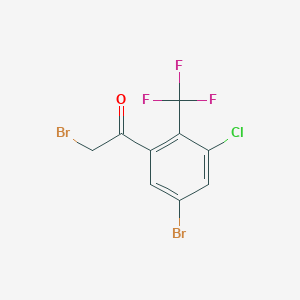
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)


